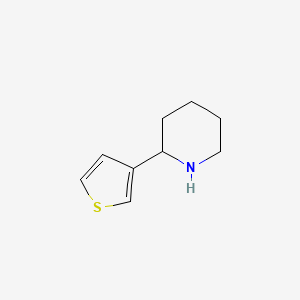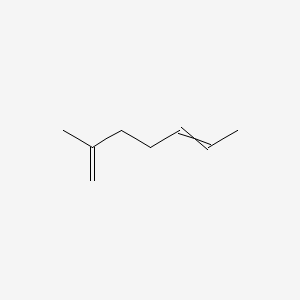
Dihydrogen hexachloroosmiate (IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen hexachloroosmiate (IV) is a coordination compound with the chemical formula H₂OsCl₆. It is a complex salt where osmium is in the +4 oxidation state, coordinated by six chloride ions. This compound is known for its distinctive properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroosmiate (IV) can be synthesized through the reaction of osmium tetroxide with hydrochloric acid. The reaction typically involves dissolving osmium tetroxide in concentrated hydrochloric acid, followed by the addition of hydrogen chloride gas to form the hexachloroosmiate complex. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of dihydrogen hexachloroosmiate (IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity osmium tetroxide and hydrochloric acid, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen hexachloroosmiate (IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium (III) or osmium (II).
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve aqueous solutions and mild heating.
Major Products Formed
Oxidation: Higher oxidation state complexes like osmium (VI) compounds.
Reduction: Lower oxidation state complexes like osmium (III) or osmium (II) compounds.
Substitution: Complexes with different ligands, such as aquo or ammine complexes.
Aplicaciones Científicas De Investigación
Dihydrogen hexachloroosmiate (IV) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other osmium complexes and catalysts.
Biology: Employed in studies involving osmium’s interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of high-purity osmium compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of dihydrogen hexachloroosmiate (IV) involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, potentially disrupting their function. The pathways involved include ligand exchange reactions and redox processes, which can lead to the formation of reactive osmium species that exert cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrogen hexachloroplatinate (IV)
- Dihydrogen hexachlororuthenate (IV)
- Dihydrogen hexachloroiridate (IV)
Uniqueness
Dihydrogen hexachloroosmiate (IV) is unique due to the specific properties of osmium, such as its high density and resistance to corrosion. These properties make it particularly useful in applications requiring robust and stable compounds. Additionally, the redox chemistry of osmium provides unique opportunities for catalytic and therapeutic applications that are not as pronounced in similar compounds of platinum, ruthenium, or iridium.
Propiedades
Fórmula molecular |
Cl6H2Os |
|---|---|
Peso molecular |
405.0 g/mol |
Nombre IUPAC |
tetrachloroosmium;dihydrochloride |
InChI |
InChI=1S/6ClH.Os/h6*1H;/q;;;;;;+4/p-4 |
Clave InChI |
UTIXXJBEMJZGFB-UHFFFAOYSA-J |
SMILES canónico |
Cl.Cl.Cl[Os](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)



![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
